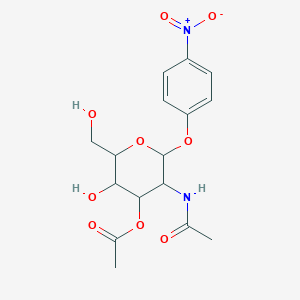

4-Nitrophenyl 2-acetamido-3-O-acetyl-2-deoxy-b-D-glucopyranoside

Description

4-Nitrophenyl 2-acetamido-3-O-acetyl-2-deoxy-β-D-glucopyranoside is a synthetic glycoside derivative extensively used in enzymology and glycobiology research. Its structure comprises:

- A β-D-glucopyranoside backbone with a 4-nitrophenyl aglycone.

- An acetamido group at position 2 (C-2) and an acetyl group at position 3 (C-3).

- Deoxygenation at C-2, enhancing resistance to enzymatic hydrolysis .

This compound serves as a chromogenic substrate for glycosidases, particularly β-N-acetylglucosaminidases, due to the 4-nitrophenyl group, which releases a yellow-colored 4-nitrophenolate upon enzymatic cleavage .

Properties

IUPAC Name |

[5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O9/c1-8(20)17-13-15(25-9(2)21)14(22)12(7-19)27-16(13)26-11-5-3-10(4-6-11)18(23)24/h3-6,12-16,19,22H,7H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USHWODHGXQXCCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Glycosylation of Phenols with Acetylated Amino Sugar Derivatives

Method Overview:

This route involves synthesizing the compound via glycosylation of phenol with acetylated amino sugars, followed by nitration of the aromatic ring to introduce the nitro group at the para position.

Preparation of Acetylated Amino Sugar:

Starting from commercially available N-acetylglucosamine derivatives, the amino group is protected as an acetamide, and hydroxyl groups are acetylated to improve reactivity and selectivity.Formation of Glycosyl Donor:

The acetylated sugar is converted to a glycosyl donor, typically a glycosyl halide or trichloroacetimidate, which is reactive under glycosylation conditions.Glycosylation Reaction:

Phenol acts as the nucleophile, reacting with the glycosyl donor in the presence of a Lewis acid catalyst (e.g., BF₃·Et₂O or TMSOTf) to form the glycosidic bond, yielding a protected glycoside.Deprotection and Nitration:

The acetyl groups are removed via mild basic hydrolysis, and the aromatic ring is nitrated using a nitrating mixture (e.g., HNO₃/H₂SO₄) to introduce the nitro group selectively at the para position, forming the target compound.

Research Findings:

This pathway was detailed in a 2012 study, where the synthesis employed glycosylation of phenol with ManNAc oxazoline, followed by nitration to yield a mixture of ortho- and para-nitrophenyl derivatives, with the para-isomer being purified for further use.

- Glycosylation yields vary but are generally high (>70%) under optimized conditions.

- Nitration yields depend on reaction conditions but typically range from 60-80%.

- Overall yields for the final product are approximately 20-25% after purification.

Direct Nitration of Acetylated Amino Sugar Derivatives

Method Overview:

This approach involves nitrating pre-formed acetylated amino sugars or their glycosides directly, often leading to a mixture of isomers and requiring extensive purification.

Preparation of Acetylated Sugar:

The amino sugar is fully acetylated to protect hydroxyl groups.Nitration Reaction:

The acetylated sugar or glycoside is treated with a nitrating mixture (e.g., concentrated HNO₃ and H₂SO₄) at low temperature to prevent over-nitration or degradation.Purification:

The nitrated mixture is purified via chromatography to isolate the para-nitrophenyl derivative.

- Lack of regioselectivity often results in a mixture of ortho- and para-nitro derivatives.

- Over-nitration or degradation of sensitive groups can occur, reducing overall yield.

Research Evidence:

While less commonly employed, this method has been used in early studies, but it is less favored due to poor regioselectivity and yield.

Synthesis via Azide Intermediates and Reduction

Method Overview:

This multi-step route involves converting a glycosyl azide to the corresponding acetamido derivative, followed by glycosylation and nitration.

Formation of Glycosyl Azide:

Starting from methyl or acetyl derivatives, azide groups are introduced at the anomeric position via nucleophilic substitution.Reduction to Amine and Acetylation:

The azide is reduced (e.g., with hydrogen sulfide or triphenylphosphine), then acetylated to form the acetamido group.Glycosylation and Nitration:

The glycosyl donor reacts with phenol or other aglycones, followed by nitration to introduce the nitro group para to the aromatic oxygen.

Research Findings:

This route offers high regioselectivity and control over functional groups, but it involves multiple steps with moderate overall yields (~15-20%).

Summary of Key Data and Findings

| Method | Starting Materials | Key Reactions | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Glycosylation + Nitration | Acetylated amino sugars + phenol | Glycosylation, nitration | 20-25% overall | High regioselectivity, straightforward | Multi-step, purification needed |

| Direct Nitration | Acetylated sugars or glycosides | Nitration with HNO₃/H₂SO₄ | 10-40% | Simple, rapid | Poor regioselectivity, over-nitration |

| Azide route | Azide intermediates | Azide reduction + glycosylation + nitration | 15-20% | High regioselectivity | Multiple steps, complex purification |

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 2-acetamido-3-O-acetyl-2-deoxy-b-D-glucopyranoside undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to remove the acetyl and acetamido groups, yielding the parent glucopyranoside.

Reduction: The nitrophenyl group can be reduced to an aminophenyl group using reducing agents such as hydrogen gas and a palladium catalyst.

Substitution: The nitrophenyl group can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

Hydrolysis: Deprotected glucopyranoside.

Reduction: Aminophenyl derivative.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-Nitrophenyl 2-acetamido-3-O-acetyl-2-deoxy-b-D-glucopyranoside has several scientific research applications:

Biochemical Assays: It is used as a substrate in enzymatic assays to measure the activity of enzymes such as N-acetylglucosaminidase.

Proteomics Research: The compound is used in the study of protein-carbohydrate interactions and glycosylation processes.

Medical Research: It is employed in the development of diagnostic assays for detecting enzyme deficiencies and metabolic disorders.

Industrial Applications: The compound is used in the synthesis of other complex carbohydrates and glycosides for various industrial applications.

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 2-acetamido-3-O-acetyl-2-deoxy-b-D-glucopyranoside involves its interaction with specific enzymes. For example, in enzymatic assays, the compound acts as a substrate for N-acetylglucosaminidase. The enzyme cleaves the glycosidic bond, releasing 4-nitrophenol, which can be detected spectrophotometrically due to its yellow color . This reaction is used to measure the enzyme’s activity and study its kinetics.

Comparison with Similar Compounds

Derivatives with Additional Acetyl Groups

Example: 4-Nitrophenyl 2-acetamido-3,6-di-O-acetyl-2-deoxy-4-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-β-D-glucopyranoside (Compound 4c, ).

Halogen-Substituted Analogs

Example: 3-Fluoro-4-nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside ( ).

- Structural Differences :

- Fluorine atom at the 3-position of the phenyl ring.

- Impact on Properties: Enhanced electron-withdrawing effect accelerates enzymatic cleavage rates. Improved stability under acidic conditions compared to non-fluorinated analogs.

- Applications : Fluorinated derivatives are preferred in high-throughput assays for detecting enzyme inhibition .

Stereoisomeric Variants

Example: 4-Nitrophenyl 2-acetamido-2-deoxy-α/β-D-mannopyranosides ( ).

Alkyl Chain-Modified Derivatives

Example: Octyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside ( ).

- Structural Differences :

- Octyl group replaces the 4-nitrophenyl aglycone.

- Impact on Properties: Amphiphilic nature enables micelle formation, useful in membrane protein studies. Lacks chromogenic properties but serves as a non-cleavable substrate for glycosyltransferases .

Disaccharide Derivatives

Example: 4-Nitrophenyl 2-acetamido-2-deoxy-(6-O-2-acetamido-2-deoxy-β-D-glucopyranosyl)-α-D-galactopyranoside ( ).

- Structural Differences: Disaccharide core with a galactopyranose unit linked to glucosamine.

- Impact on Properties :

- Mimics natural glycoconjugates, enabling studies on lectin binding.

- Higher molecular weight (545.49 g/mol) correlates with reduced diffusion rates in gel-based assays .

Biological Activity

4-Nitrophenyl 2-acetamido-3-O-acetyl-2-deoxy-β-D-glucopyranoside (CAS Number: 23262-57-9) is a synthetic compound that has garnered attention in biochemical research, particularly in the study of glycosidases and their substrates. This article explores its biological activity, focusing on its enzymatic interactions and potential applications in proteomics and glycoscience.

The compound has a molecular formula of C₁₄H₁₈N₂O₈ and a molecular weight of 342.30 g/mol. It appears as a white to almost white powder or crystal and is soluble in water. The melting point is reported to be around 205 °C, indicating stability under standard laboratory conditions .

Substrate Specificity and Kinetics

Research indicates that 4-nitrophenyl derivatives, including this compound, serve as substrates for various glycosidases. A study highlighted its use in enzyme assays where it was hydrolyzed by β-N-acetylhexosaminidase, demonstrating specific activity levels. The kinetic parameters such as maximum velocity (Vmax) and Michaelis constant (KM) were determined for the enzymatic reactions involving this substrate:

| Substrate | Specific Enzyme Activity (U/mg) |

|---|---|

| 4NP-β-GalNAc | 422 ± 17 |

| 4NP-β-GlcNAc | 135.3 ± 5.5 |

| 2NP-β-GalNAc | 417 ± 17 |

| 2NP-β-GlcNAc | 156.6 ± 6.7 |

These values suggest that the compound is a potent substrate for β-N-acetylhexosaminidase, which is crucial in various biological processes including glycoprotein metabolism .

Proteomics

The compound is utilized in proteomics research as a tool for studying O-GlcNAc cycling, which plays a significant role in cellular signaling and regulation. Its ability to act as a substrate for O-GlcNAc transferases and hydrolases makes it valuable for investigating the dynamics of glycosylation in proteins .

Case Studies

- Enzyme Inhibition Studies : Inhibitors based on the structure of this compound have been developed to selectively target O-GlcNAc hydrolases (OGA), providing insights into their mechanisms and potential therapeutic applications.

- Glycosidase Activity : A study demonstrated that the enzymatic activity of glycosidases could be modulated using this compound, highlighting its role in developing enzyme assays that are sensitive to changes in substrate concentration .

Q & A

Q. How is 4-nitrophenyl 2-acetamido-3-O-acetyl-2-deoxy-β-D-glucopyranoside synthesized for enzymatic studies?

The compound is synthesized via a multi-step protocol:

- Step 1 : Prepare the precursor 2-acetamido-2-deoxy-β-D-glucopyranoside using Begbie’s method (chloride displacement with p-nitrophenol under basic conditions) .

- Step 2 : Introduce the 3-O-acetyl group via regioselective acetylation. This is achieved using acetic anhydride in pyridine, with monitoring by TLC (heptane/acetone 3:7, Rf ~0.45) .

- Step 3 : Purify via column chromatography (silica gel, DCM/methanol gradient) and confirm structure using H-NMR (e.g., δ 5.71 ppm for anomeric proton) and HRMS .

Q. What are the standard methods for determining β-N-acetylhexosaminidase activity using this compound?

- Enzyme Kinetics : Use UV absorbance (405 nm) to monitor 4-nitrophenol release. Calculate and via Michaelis-Menten plots .

- Microdialysis-HPLC-UV : For real-time monitoring, couple enzyme reactions with microdialysis sampling and HPLC separation (C18 column, 0.1% TFA/acetonitrile mobile phase) .

- Urine Assays : Normalize activity to creatinine levels to account for urinary dilution, as described in clinical studies .

Advanced Research Questions

Q. How does 3-O-acetylation impact substrate specificity in β-N-acetylhexosaminidase isoforms?

The 3-O-acetyl group introduces steric hindrance, reducing hydrolysis rates in fungal enzymes (e.g., Penicillium spp.) by 30–50% compared to non-acetylated analogs. However, human hexosaminidase A shows enhanced specificity for acetylated substrates due to active-site pocket geometry . Validate via:

Q. What experimental strategies resolve contradictions in reported enzymatic hydrolysis rates across studies?

Discrepancies arise from:

- Enzyme Sources : Fungal β-N-acetylhexosaminidases (e.g., Talaromyces flavus) hydrolyze the compound 2× faster than mammalian isoforms due to flexible active sites .

- Buffer Conditions : Phosphate buffers (pH 4.5) enhance activity by 20% vs. citrate buffers . Resolution Methods :

- Standardize assays using the T. flavus enzyme (CCF 2686 strain) at pH 4.5 .

- Validate kinetic data with orthogonal methods (e.g., LC-MS quantification of 4-nitrophenol) .

Q. How can transglycosylation reactions be optimized using this compound as a glycosyl donor?

Optimal Conditions :

- Donor/Acceptor Ratio : 1:4 (75 mM donor, 300 mM GlcNAc acceptor) .

- Enzyme : T. flavus β-N-acetylhexosaminidase (52% disaccharide yield) .

- Reaction Monitoring : TLC (butanol/acetic acid/water 2:1:1, Rf 0.25 for product) and preparative SEC (Sephadex LH-20) . Applications : Synthesize 4-deoxy-disaccharides for glycosaminoglycan biosynthesis studies .

Q. What are the limitations of using this compound in glycosyltransferase assays?

- Regioselectivity : The 3-O-acetyl group blocks glycosylation at C3, limiting synthesis of 1→3-linked oligosaccharides. Use 4,6-di-O-acetyl derivatives for C4/C6 modifications .

- Enzyme Compatibility : Mammalian galactosyltransferases show <10% activity due to substrate rigidity. Prefer Helicobacter pylori enzymes for broader tolerance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.